molecular formula C20H22N2 B6156978 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile CAS No. 214848-40-5

1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile

Cat. No. B6156978
CAS RN: 214848-40-5
M. Wt: 290.4
InChI Key:
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Description

1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile (1-BMPPC) is a synthetic compound with a variety of applications in the fields of scientific research, drug development, and other related areas. 1-BMPPC is a member of the piperidine family and has a molecular weight of 265.36 g/mol. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile has also been used as a substrate for enzyme-catalyzed reactions such as the oxidation of alcohols and the reduction of aldehydes. In addition, 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile has been used in the synthesis of peptides and other peptidomimetics.

Mechanism of Action

1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile acts as a ligand for certain enzymes. It binds to the active site of the enzyme and forms a covalent bond with the enzyme, resulting in the inhibition of the enzyme's activity. This inhibition can be used to study the structure and function of the enzyme, as well as to develop new drugs and therapies.
Biochemical and Physiological Effects
1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile can inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. In addition, 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile has a number of advantages for use in laboratory experiments. It is readily available, inexpensive, and easy to use. In addition, 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile is highly soluble in a variety of solvents, making it suitable for use in a variety of experiments. The main limitation of 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile is that it can be toxic at high concentrations and should be handled with care.

Future Directions

1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile has many potential applications in the fields of drug development, medical research, and other related areas. Future research could focus on exploring the mechanism of action of 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile and its potential therapeutic applications. In addition, the effects of 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile on other enzymes and proteins could be studied. Further research could also be conducted to explore the effects of 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile on the metabolism of drugs and other compounds. Finally, the potential use of 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile in the synthesis of peptides and other peptidomimetics could be explored.

Synthesis Methods

1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile can be synthesized by a number of methods. The most common method is the condensation of 4-methylbenzaldehyde and piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile in good yields with a high degree of purity. Other methods for the synthesis of 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile include the reaction of 4-methylbenzaldehyde and piperidine in the presence of a Lewis acid catalyst, and the reaction of 4-methylbenzaldehyde and 4-methylpiperidine in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile involves the reaction of benzyl cyanide with 4-(4-methylphenyl)piperidine in the presence of a suitable catalyst.", "Starting Materials": [ "Benzyl cyanide", "4-(4-methylphenyl)piperidine" ], "Reaction": [ "Step 1: Benzyl cyanide is added to a reaction flask.", "Step 2: 4-(4-methylphenyl)piperidine is added to the reaction flask.", "Step 3: A suitable catalyst, such as palladium on carbon, is added to the reaction flask.", "Step 4: The reaction mixture is heated under reflux for several hours.", "Step 5: The reaction mixture is cooled and filtered to remove the catalyst.", "Step 6: The filtrate is concentrated under reduced pressure to obtain the crude product.", "Step 7: The crude product is purified by column chromatography to obtain the final product, 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile." ] }

CAS RN

214848-40-5

Product Name

1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile

Molecular Formula

C20H22N2

Molecular Weight

290.4

Purity

95

Origin of Product

United States

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